替米考星
描述
泰乐菌素是一种主要用于兽医的巨环类抗生素。 它以其治疗牛呼吸道疾病和绵羊由曼氏嗜血杆菌引起的流行性肺炎的有效性而闻名 . 泰乐菌素以商品名 Micotil 出售,其特征是其 16 元内酯环结构 .
作用机制
泰乐菌素通过与细菌核糖体的 50S 亚基结合而发挥作用,从而抑制蛋白质合成。 这种作用阻止了新的氨基酸的添加,有效地阻止了细菌生长 . 泰乐菌素还作为钙通道阻滞剂,这导致了它对人类的心脏毒性作用 .
科学研究应用
生化分析
Biochemical Properties
Tilmicosin interacts with various biomolecules, primarily through its role as a macrolide antibiotic . It inhibits protein synthesis in susceptible bacteria by binding to the 50S subunits in the ribosome, blocking transpeptidation and/or mRNA displacement .
Cellular Effects
Tilmicosin has been shown to have significant effects on various types of cells. For instance, it has been found to induce hepatic and renal oxidative stress, increasing malondialdehyde levels while decreasing catalase and reduced glutathione activities . In addition, tilmicosin has been observed to inhibit the expression of certain genes in the S. aureus USA300 strain, demonstrating its influence on gene expression .
Molecular Mechanism
Tilmicosin exerts its effects at the molecular level primarily through its inhibition of protein synthesis. It binds to the 50S subunits in the ribosome of susceptible bacteria, blocking transpeptidation and/or mRNA displacement . This disrupts the normal function of the bacteria, leading to their eventual death .
Temporal Effects in Laboratory Settings
In laboratory settings, tilmicosin has been observed to rapidly increase to high levels within 4 hours of administration and remain stable until 48 hours after administration . This suggests that tilmicosin has a relatively long-lasting effect on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of tilmicosin have been observed to vary with different dosages. For instance, in a study conducted on pigs, it was found that a dose of 30, 40, 50, and 60 mg/kg b.w., once daily for 3 days, had significant effects on the population of P. multocida .
Metabolic Pathways
Tilmicosin is involved in several metabolic pathways. It is partly desmethylated (yielding T-1), hydroxylated (yielding T-3), or reduced and sulfated (yielding T-4) . Another metabolic pathway in chickens is reductive glycosidic cleavage of the mycinose sugar moiety, yielding metabolites T-9 and T-10 .
Transport and Distribution
Tilmicosin is transported and distributed within cells and tissues in a manner that is strongly pH-dependent . It has been found to be mainly distributed to the liver and kidney, with high levels also found in bile, indicating a substantial biliary excretion .
Subcellular Localization
The subcellular localization of tilmicosin has been observed to be primarily in the lysosomes . This localization may play a significant role in its activity and function within the cell.
准备方法
合成路线和反应条件: 泰乐菌素是通过一系列化学反应从泰乐菌素酒石酸盐合成的。制备方法包括在酸性条件下进行水解,然后进行碱化萃取、胺化和用五氧化二磷和少量水进行磷酸化。 最终产物泰乐菌素磷酸盐是通过充分搅拌盐化、固体沉淀后离心分离和真空干燥获得的 .
工业生产方法: 在工业生产中,泰乐菌素是采用离子对技术的高效液相色谱 (HPLC) 制备的。该过程包括液-液萃取,泰乐菌素保留在弱酸性水溶液中,而杂质则被去除在非极性有机相中。 最终分离是在使剩余的水相碱化后进行的,泰乐菌素被收集在有机相中 .
化学反应分析
反应类型: 泰乐菌素会发生各种化学反应,包括氧化、还原和取代反应。 它以其碱性特征而闻名,这在它的提取和纯化过程中得到利用 .
常用试剂和条件: 与泰乐菌素相关的反应中常用的试剂包括二丁胺磷酸盐、乙腈和五氧化二磷。 这些条件通常涉及酸性或碱性环境,以促进所需的化学转化 .
主要生成产物: 泰乐菌素反应形成的主要产物包括其磷酸酯衍生物和其他与兽医相关的化合物 .
相似化合物的比较
泰乐菌素是泰乐菌素的半合成衍生物,泰乐菌素是另一种巨环类抗生素。 两种化合物具有相似的抗菌谱,并用作饲料添加剂以促进动物生长 . 与泰乐菌素相比,泰乐菌素具有增强的活性,特别是在与铜 (II) 络合物配合时 . 其他类似化合物包括红霉素和阿奇霉素,它们也属于巨环类,但其结构和应用有所不同。
类似化合物列表:- 泰乐菌素
- 红霉素
- 阿奇霉素
泰乐菌素的独特特性,如其增强的活性以及在兽医中的特定应用,使其成为抗生素领域的宝贵化合物。
属性
CAS 编号 |
108050-54-0 |
---|---|
分子式 |
C46H80N2O13 |
分子量 |
869.1 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45?,46-/m1/s1 |
InChI 键 |
JTSDBFGMPLKDCD-FXBZMSTBSA-N |
手性 SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
规范 SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
108050-54-0 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
溶解度 |
In water, 1.5X10-2 mg/L at 25 °C (est) |
同义词 |
20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin EL 870 EL-870 MICOTIL 300 tilmicosin |
蒸汽压力 |
4.6X10-32 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tilmicosin exert its antibacterial effect?
A1: Tilmicosin binds to the 50S ribosomal subunit of susceptible bacteria, primarily inhibiting protein synthesis. [, , ] This leads to bacterial growth inhibition and eventual death.
Q2: Are there any other effects of tilmicosin beyond its antibacterial action?
A2: Research suggests tilmicosin may have immunomodulatory effects. For example, it has been shown to induce apoptosis (programmed cell death) in bovine neutrophils [], potentially contributing to the resolution of inflammation.
Q3: Does the presence of bacteria influence tilmicosin's ability to induce apoptosis in neutrophils?
A3: Studies indicate that tilmicosin induces apoptosis in bovine neutrophils regardless of the presence or absence of live Pasteurella haemolytica, a common respiratory pathogen. []
Q4: What is the molecular formula and weight of tilmicosin?
A4: Tilmicosin has a molecular formula of C46H80NO13.HCl and a molecular weight of 866.5 g/mol. []
Q5: How is tilmicosin absorbed, distributed, metabolized, and excreted in animals?
A5: Tilmicosin exhibits rapid absorption following subcutaneous and intramuscular administration in cattle and pigs. [, , ] It is widely distributed in tissues, with a high affinity for the lungs. [, ] Metabolism data is limited, but it is primarily excreted in bile and feces. []
Q6: Does the presence of infection alter the pharmacokinetics of tilmicosin?
A6: Yes, research shows that infection with Actinobacillus pleuropneumoniae in pigs alters tilmicosin's pharmacokinetic parameters, leading to longer drug persistence and greater absorption. []
Q7: What is the in vitro efficacy of tilmicosin against common respiratory pathogens?
A7: Tilmicosin demonstrates potent in vitro activity against various bacteria, including Mannheimia haemolytica, Pasteurella multocida, and Mycoplasma spp. [, , ]
Q8: Has the efficacy of tilmicosin been evaluated in clinical settings?
A8: Yes, numerous studies have demonstrated the efficacy of tilmicosin in treating respiratory diseases in cattle and swine under field conditions. [, , ]
Q9: Are there documented cases of resistance to tilmicosin?
A9: Yes, although relatively uncommon, resistance to tilmicosin has been reported in bacteria such as Mannheimia haemolytica and Pasteurella multocida. []
Q10: What are the potential mechanisms of resistance to tilmicosin?
A10: Resistance mechanisms may involve mutations in the 23S rRNA gene, affecting tilmicosin's binding site on the ribosome. []
Q11: Does tilmicosin exhibit cross-resistance with other antimicrobial agents?
A11: As a macrolide antibiotic, tilmicosin may exhibit cross-resistance with other macrolides due to shared mechanisms of action and resistance. []
Q12: What are the potential adverse effects of tilmicosin?
A12: Information regarding adverse effects is detailed in the product literature and should be reviewed for a comprehensive understanding.
Q13: Are there novel drug delivery systems being explored for tilmicosin?
A13: Yes, researchers are investigating the use of nanoparticles as carriers for tilmicosin to enhance its delivery and efficacy. For example, hydrogenated castor oil nanoparticles have shown promise in providing sustained release and improved pharmacokinetic profiles in mice. []
Q14: How are tilmicosin concentrations measured in biological samples?
A14: Various analytical techniques, including high-performance liquid chromatography (HPLC) and microbiological assays, are employed to quantify tilmicosin levels in plasma, tissues, and other biological matrices. [, , ]
Q15: Are there any innovative techniques being used to study tilmicosin distribution in real-time?
A15: Yes, microdialysis, a continuous sampling technique, has been successfully used to investigate tilmicosin pharmacokinetics directly in the joint fluid of chickens, providing valuable insights into drug penetration and distribution to target tissues. []
Q16: What is the potential environmental impact of tilmicosin use?
A16: As with many pharmaceuticals, the environmental fate and potential ecological effects of tilmicosin require further investigation. Responsible disposal practices are crucial to minimize any potential adverse impact on the environment.
Q17: Are there studies on the impact of feed additives on tilmicosin pharmacokinetics?
A17: Yes, research has shown that certain anticoccidial agents, such as amprolium and diclazuril, can significantly alter the pharmacokinetic parameters of tilmicosin in broiler chickens. []
Q18: Is there evidence of tilmicosin’s potential use in other animal species?
A18: While primarily used in cattle and swine, studies have explored the pharmacokinetics and efficacy of tilmicosin in other species like rabbits and donkeys, demonstrating its potential broader application in veterinary medicine. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。